4-NITROSODIPHENYLAMINE
Overview
Description
4-NITROSODIPHENYLAMINE, also known as this compound, is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It is a nitroso derivative of diphenylamine and is characterized by its green crystalline appearance . This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Mechanism of Action
Target of Action
It is known to be a carcinogenic compound , suggesting that it may interact with cellular DNA or other critical biomolecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Nitroso-N-phenylaniline is currently unavailable . Its bioavailability, half-life, and elimination routes remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitroso-N-phenylaniline . For instance, it has been found in air samples taken at industrial sites of tire production , suggesting that occupational exposure could be a significant risk factor. The compound’s stability and activity might also be affected by factors such as temperature, pH, and presence of other chemicals.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 198.2 and a purity of ≥98% . It is sparingly soluble in DMSO at concentrations of 1-10 mg/ml
Cellular Effects
It is known to be a carcinogenic compound , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of -20°C and a stability of ≥4 years
Preparation Methods
Synthetic Routes and Reaction Conditions
4-NITROSODIPHENYLAMINE can be synthesized through the nitrosation of diphenylamine. One common method involves the reaction of diphenylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid . The reaction typically occurs under acidic conditions and at a controlled temperature to ensure the formation of the nitroso compound.
Industrial Production Methods
In industrial settings, this compound is produced by mixing aniline, nitrobenzene, and sodium hydroxide. The mixture is heated to 110-120°C and stirred until it becomes a dilute liquid. The temperature is then increased to 120-125°C until the reaction mixture solidifies, indicating the completion of the reaction . The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-NITROSODIPHENYLAMINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-NITROSODIPHENYLAMINE has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Nitrosodiphenylamine: Another name for this compound.
N-Phenyl-p-nitrosoaniline: A similar compound with slight structural variations.
p-Nitrosodiphenylamine: Another nitroso derivative of diphenylamine.
Uniqueness
This compound is unique due to its specific nitroso functional group, which imparts distinct chemical reactivity and biological activity. Its applications in various fields, including organic synthesis and industrial processes, highlight its versatility and importance.
Properties
IUPAC Name |
4-nitroso-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHFHYPXWSVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Record name | P-NITROSODIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID1021031 | |
Record name | 4-Nitrosodiphenylamine | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index] | |
Record name | P-NITROSODIPHENYLAMINE | |
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Record name | p-Nitrosodiphenylamine | |
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Solubility |
less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE | |
Record name | P-NITROSODIPHENYLAMINE | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Vapor Pressure |
0.000185 [mmHg] | |
Record name | p-Nitrosodiphenylamine | |
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Color/Form |
GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals | |
CAS No. |
156-10-5 | |
Record name | P-NITROSODIPHENYLAMINE | |
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Record name | 4-Nitrosodiphenylamine | |
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Record name | 4-Nitrosodiphenylamine | |
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Record name | p-Nitrosodiphenylamine | |
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Record name | Benzenamine, 4-nitroso-N-phenyl- | |
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Record name | 4-Nitrosodiphenylamine | |
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Record name | 4-nitroso-N-phenylaniline | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Melting Point |
291 °F (Decomposes) (NTP, 1992), 144-145 °C | |
Record name | P-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16107 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrosodiphenylamine?
A1: The molecular formula of this compound is C12H10N2O, and its molecular weight is 198.22 g/mol. []
Q2: Can you describe the structure of this compound?
A2: this compound consists of two aromatic rings (phenyl groups) linked by a nitrogen atom (forming a diphenylamine moiety). A nitroso group (-N=O) is attached to the para position of one of the phenyl rings. X-ray crystallography studies reveal that the aromatic rings in this compound are planar and form an angle of 56.6°. []
Q3: What are the main methods for synthesizing this compound?
A3: this compound is primarily synthesized through the condensation reaction of aniline and nitrobenzene. This reaction can be facilitated using various catalysts, including phase transfer catalysts and inorganic bases. [, , ] Another approach involves the reaction of diphenylamine with sodium nitrite in an acidic medium. []
Q4: Are there alternative, more environmentally friendly methods for synthesizing this compound?
A4: Yes, researchers are exploring alternative synthesis routes to minimize the use of hazardous chemicals. One such method utilizes urea, aniline, and nitrobenzene to produce this compound in a more sustainable manner. This approach offers several advantages, including a simpler preparation process, higher yield, and reduced environmental impact. []
Q5: How is this compound used in rubber vulcanization?
A5: this compound acts as a vulcanization accelerator in rubber production, speeding up the crosslinking of rubber molecules with sulfur. This process enhances the strength, elasticity, and durability of rubber products. [, ]
Q6: What other industrial applications utilize this compound?
A6: Besides its role in rubber vulcanization, this compound serves as a crucial intermediate in synthesizing various dyes and pharmaceutical compounds. []
Q7: Can you elaborate on the catalytic properties of this compound?
A7: While this compound is primarily known for its role in rubber vulcanization and dye synthesis, research has explored its electrochemical behavior. Studies investigated its electroreduction to 4-aminodiphenylamine in alkaline solutions using various electrode materials. [, ]
Q8: What is the significance of the electroreduction of this compound?
A8: Electroreduction provides a potential alternative method for producing 4-aminodiphenylamine, a valuable compound in various applications. Understanding the electrochemical behavior of this compound under different conditions, including the influence of supporting electrolytes and technological solution components, can lead to the development of more efficient and sustainable synthesis processes. [, , ]
Q9: What are the potential health hazards associated with this compound exposure?
A9: this compound has been identified as a potential carcinogen in animal studies. Research indicates that dietary exposure to this compound in rats and mice led to an increased incidence of liver tumors. These findings highlight the importance of handling this compound with caution and implementing appropriate safety measures in occupational settings. []
Q10: Are there concerns regarding this compound's environmental impact?
A10: The use of this compound in tire manufacturing raises concerns about the release of volatile carcinogenic N-nitrosamines (NAs) into the environment. Studies have detected elevated levels of NAs, including N-nitrosomorpholine, in the air of tire production facilities. [, ]
Q11: What measures can be taken to mitigate the environmental risks associated with this compound?
A11: Addressing the environmental concerns related to this compound requires a multi-pronged approach. This includes:
- Developing and implementing stricter regulations for NAs in tire production. [, ]
- Investing in research to develop alternative rubber mixtures that minimize or eliminate the use of this compound and other NA precursors. [, ]
- Improving waste management practices in the tire industry to prevent the release of NAs into the environment. []
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